molecular formula C10H19NO B1461569 1-(Cyclohexylmethyl)azetidin-3-ol CAS No. 1206680-45-6

1-(Cyclohexylmethyl)azetidin-3-ol

Cat. No. B1461569
M. Wt: 169.26 g/mol
InChI Key: DYJPSTOCKUZDBB-UHFFFAOYSA-N
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Description

“1-(Cyclohexylmethyl)azetidin-3-ol” is a chemical compound . It is a derivative of azetidin-3-ol, which is a type of azetidine . Azetidines are a class of organic compounds that contain a four-membered ring with one nitrogen atom and three carbon atoms .


Synthesis Analysis

The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Chemical Reactions Analysis

Azetidines are known to undergo various chemical reactions. For instance, when 1-t-butylazetidin-3-ol, 1-cyclohexylazetidin-3-ol, and 1-(a-methylbenzyl)-azetidin-3-ol were oxidized under similar conditions, the corresponding dimers were obtained almost exclusively .

Scientific Research Applications

  • Organic Synthesis and Medicinal Chemistry

    • Azetidines are important in organic synthesis and medicinal chemistry . They are driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
    • The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines are organized by the methods of synthesis .
    • The outcomes of these reactions are new azetidines that can be used in further reactions .
  • Drug Discovery

    • Azetidines are used as motifs in drug discovery .
    • The methods involve incorporating the azetidine ring into drug molecules to enhance their properties .
    • The outcomes are new potential drugs with improved properties .
  • Polymerization

    • Azetidines are used in polymerization .
    • The methods involve using the azetidine ring as a building block in the formation of polymers .
    • The outcomes are new polymers with unique properties .
  • Chiral Templates

    • Azetidines are used as chiral templates .
    • The methods involve using the azetidine ring to induce chirality in other molecules .
    • The outcomes are chiral molecules, which are important in many areas of chemistry .
  • Amino Acid Surrogates

    • Azetidines are apt as amino acid surrogates .
    • The methods involve using azetidines to mimic the properties of amino acids in peptides .
    • The outcomes are peptidomimetics, which can have important biological activities .
  • Nucleic Acid Chemistry

    • Azetidines have potential in nucleic acid chemistry .
    • The methods involve using azetidines in the synthesis of nucleic acid analogs .
    • The outcomes are nucleic acid analogs, which can have important biological activities .

Future Directions

Azetidines are considered an important yet undeveloped research area, despite their ubiquity in natural products and importance in medicinal chemistry . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . Therefore, the future directions for “1-(Cyclohexylmethyl)azetidin-3-ol” could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

1-(cyclohexylmethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-7-11(8-10)6-9-4-2-1-3-5-9/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJPSTOCKUZDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohexylmethyl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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